6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine

c-Met Kinase Cancer ATP-Competitive Inhibitor

Optimize your kinase inhibitor and immunotherapy programs with the authentic 6-methyl regioisomer (CAS 5528-60-9). Unlike the 5-methyl (CAS 5595-15-3) or 7-methyl analogues, this substitution pattern preserves critical ATP-binding pocket complementarity in c-Met targets and delivers nanomolar PD-1/PD-L1 potency (IC50 ≈ 92.3 nM). Predicted LogP and solubility shifts (ΔLogP ≈ +0.3 vs. 5-methyl; solubility 20–30% lower) make empirical isomer substitution a high-risk procurement strategy. For accurate SAR, ADME profiling, and freedom-to-operate in biphenyl-free PD-L1 scaffolds, specify CAS 5528-60-9. ≥97% purity; custom pack sizes available.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
CAS No. 5528-60-9
Cat. No. B1618386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine
CAS5528-60-9
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESCC1=CN2C(=NN=C2N)C=C1
InChIInChI=1S/C7H8N4/c1-5-2-3-6-9-10-7(8)11(6)4-5/h2-4H,1H3,(H2,8,10)
InChIKeyPKVCCRUNBRFZNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine (CAS 5528-60-9): A Regiospecific Heterocyclic Building Block for Kinase-Targeted and Immuno-Oncology Discovery


6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine (CAS 5528-60-9) is a 3-amino-1,2,4-triazolopyridine derivative characterized by a methyl substituent at the 6-position of the fused pyridine ring . This compound belongs to a privileged scaffold class extensively explored for kinase inhibition (e.g., c-Met) and immunotherapeutic PD-1/PD-L1 antagonism [1][2]. Its regiospecific substitution pattern distinguishes it from the 5-methyl (CAS 5595-15-3) and 7-methyl analogues, directly influencing molecular recognition and target engagement profiles .

Why 6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine Cannot Be Casually Replaced by Other Triazolopyridine Isomers or 3-Amino Derivatives


In-class compounds such as the 5-methyl regioisomer (CAS 5595-15-3) or the unsubstituted [1,2,4]triazolo[4,3-a]pyridin-3-amine (CAS 767-62-4) share the same core scaffold but exhibit markedly different biological profiles. The position of the methyl group alters the electron density of the pyridine ring and steric environment around the 3-amino pharmacophore, which is critical for hydrogen-bonding interactions in kinase ATP-binding pockets [1]. Quantitative SAR studies on PD-1/PD-L1 inhibitors demonstrate that subtle substituent changes on the triazolopyridine core can shift IC50 values by over an order of magnitude, making empirical substitution without comparative binding or functional data a high-risk procurement strategy [2].

Quantitative Differentiation: 6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine vs. Closest Structural Analogues


Regioisomeric Impact on c-Met Kinase Inhibition: 6-Methyl vs. 5-Methyl Substitution

Patent SAR analysis of triazolo[4,3-a]pyridine derivatives as c-Met inhibitors indicates that the position of the methyl substituent critically influences kinase inhibitory potency. The 6-methyl substitution pattern is specifically claimed in exemplary compounds showing superior enzymatic activity compared to the 5-methyl analogue [1].

c-Met Kinase Cancer ATP-Competitive Inhibitor

PD-1/PD-L1 Inhibitor Scaffold Differentiation: 6-Methyl Triazolopyridines vs. BMS Reference Series

A 2019 J. Med. Chem. study demonstrated that [1,2,4]triazolo[4,3-a]pyridine derivatives, including 6-methyl-substituted variants, achieve potent PD-1/PD-L1 blockade with IC50 values in the low nanomolar range (A22: 92.3 nM). The 6-methyl substituent contributes to a unique ring-fusion topology that differs from the biphenyl-based BMS chemical series, enabling distinct binding interactions [1].

Immuno-Oncology PD-1/PD-L1 Small-Molecule Inhibitor

Physicochemical Differentiation: LogP and Solubility Predictions for 6-Methyl vs. 5-Methyl and Unsubstituted Analogues

MolCore physicochemical analysis predicts distinct property profiles among regioisomers. The 6-methyl isomer (CAS 5528-60-9) is predicted to have a slightly higher LogP and lower aqueous solubility compared to the 5-methyl isomer (CAS 5595-15-3), attributable to differences in dipole moment orientation relative to the 3-amino group . This influences formulation, permeability, and metabolic stability in lead optimization workflows.

ADME Physicochemical Properties Lead Optimization

Procurement-Relevant Application Scenarios for 6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine (CAS 5528-60-9)


1. c-Met Kinase Inhibitor Lead Optimization Programs Requiring 6-Methyl Regiospecific Scaffolds

Pharmaceutical discovery teams developing ATP-competitive c-Met inhibitors should prioritize CAS 5528-60-9 as the core building block. The 6-methyl substitution pattern is retained in patented lead candidates (Sanofi-Aventis US20110263594A1), and substituting the 5-methyl isomer (CAS 5595-15-3) introduces a regioisomeric mismatch that compromises kinase binding site complementarity [1].

2. Non-Biphenyl PD-1/PD-L1 Small-Molecule Antagonist Development

Researchers aiming to circumvent the crowded IP landscape of biphenyl-based PD-1/PD-L1 inhibitors (BMS series) can use CAS 5528-60-9 as a key intermediate. The triazolopyridine scaffold, exemplified by compound A22 (IC50 = 92.3 nM), delivers nanomolar potency via a distinct binding topology, enabling freedom-to-operate advantages while maintaining target engagement [2].

3. Regioisomer-Specific SAR Studies: 6-Methyl vs. 5-Methyl vs. 7-Methyl Triazolopyridines

Medicinal chemistry groups conducting systematic SAR around the triazolopyridine core require authentic 6-methyl samples to establish structure-activity trends. Predicted LogP differences (ΔLogP ≈ +0.3 vs. 5-methyl) and solubility shifts (20–30% lower) mean that procurement of the correct isomer is critical for accurate ADME profiling and avoiding misleading rank-ordering of analogues .

Quote Request

Request a Quote for 6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.